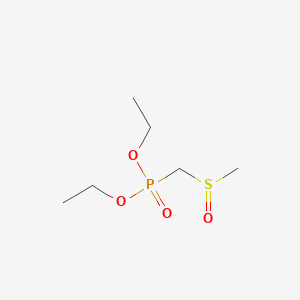
2-Ethyl-3-methoxybenzoic acid
Übersicht
Beschreibung
2-Ethyl-3-methoxybenzoic acid is a chemical compound with the molecular formula C10H12O3 and a molecular weight of 180.2 . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of 2-Ethyl-3-methoxybenzoic acid consists of a benzene ring substituted with an ethyl group at the 2nd position and a methoxy group at the 3rd position .Wissenschaftliche Forschungsanwendungen
Synthesis and Methodology
- A method has been developed for the one-pot preparation of a variety of 3- and 6-substituted 2-methoxybenzoic acids, showcasing the general utility of this approach for producing compounds not easily accessible by conventional means (Nguyen, Castanet, & Mortier, 2006).
Chemical Synthesis
- The synthesis of anacardic acids involved the conversion of ethyl 6-(8-chlorooctyl)salicylate to ethyl 6-(7-formylheptyl)-2-methoxybenzoate, highlighting the versatility of methoxybenzoic acid derivatives in chemical synthesis (Satoh, Takeuchi, Nishimura, Ohta, & Tobinaga, 2001).
Intermediate in Pharmaceutical Synthesis
- The compound 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate in the synthesis of the drug amisulpride, demonstrates the application of methoxybenzoic acid derivatives in pharmaceutical manufacturing (Wang Yu, 2008).
Encapsulation of Flavor Molecules
- The encapsulation of 4-hydroxy-3-methoxybenzoic acid into layered double hydroxide for controlled flavor release in food products shows the use of methoxybenzoic acids in the food industry (Hong, Oh, & Choy, 2008).
Solubility Studies
- Research on the solubility of various compounds, including 2-methoxybenzoic acid, in 2-ethyl-1-hexanol contributes to a better understanding of solute transfer in different solvents, which is vital for chemical process optimization (Liu, Wang, Hart, Klein, Stephens, Bates, Calzada, Garcia, Abban-Manesah, Acree, & Abraham, 2020).
Exploration in Organic Chemistry
- Studies on 2-arylbenzoic acids, including 3-ethoxy-2-phenylbenzoic acid, for useas proton shuttles in the arylation of indoles, demonstrate the potential of methoxybenzoic acids in facilitating selective chemical reactions (Pi, Lu, Liu, Lu, Xiao, Fu, & Guimond, 2018).
Photolabile Protecting Groups
- The use of anthraquinone 2-yl ethyl as a photolabile protecting group for carboxylic acids, including p-methoxybenzoic acid, reveals the role of methoxybenzoic acid derivatives in photochemistry, particularly in creating caged compounds (Ren, Bi, Mao, & Song, 2009).
Doping of Polyaniline
- Research on using benzoic acid and substituted benzoic acids like 2-methoxybenzoic acid as dopants for polyaniline illustrates their potential in the field of conductive polymers and materials science (Amarnath & Palaniappan, 2005).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-ethyl-3-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-3-7-8(10(11)12)5-4-6-9(7)13-2/h4-6H,3H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCOEMMGBRUEEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC=C1OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80482244 | |
| Record name | 2-ETHYL-3-METHOXYBENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80482244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-3-methoxybenzoic acid | |
CAS RN |
57598-51-3 | |
| Record name | 2-ETHYL-3-METHOXYBENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80482244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![11,12-Dihydroindolo[2,3-a]carbazole](/img/structure/B1366822.png)





